molecular formula C5H4O3 B3346964 5-Oxo-2h-furan-3-carbaldehyde CAS No. 125973-97-9

5-Oxo-2h-furan-3-carbaldehyde

Cat. No.: B3346964
CAS No.: 125973-97-9
M. Wt: 112.08 g/mol
InChI Key: ZHAHEGUMNQUMDD-UHFFFAOYSA-N
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Description

5-Oxo-2h-furan-3-carbaldehyde is an organic compound with the molecular formula C5H4O3 It is a furan derivative, characterized by a furan ring with an aldehyde group at the 3-position and a keto group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2h-furan-3-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-hydroxy-2h-furan-3-carbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.

Another method involves the cyclization of 3-formyl-2-buten-4-olide under acidic conditions. This reaction leads to the formation of the furan ring with the desired functional groups at the 3- and 5-positions.

Industrial Production Methods

Industrial production of this compound often involves the large-scale oxidation of suitable precursors using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2h-furan-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form hydroxyl groups, resulting in the formation of 5-hydroxy-2h-furan-3-carbaldehyde.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of 5-oxo-2h-furan-3-carboxylic acid.

    Reduction: Formation of 5-hydroxy-2h-furan-3-carbaldehyde.

    Substitution: Formation of various substituted furan derivatives depending on the electrophilic reagent used.

Scientific Research Applications

5-Oxo-2h-furan-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Oxo-2h-furan-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde and keto groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2h-furan-3-carbaldehyde: Similar structure but with a hydroxyl group instead of a keto group.

    5-Oxo-2h-furan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-Furancarboxaldehyde: Similar structure but without the keto group.

Uniqueness

5-Oxo-2h-furan-3-carbaldehyde is unique due to the presence of both an aldehyde and a keto group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its unique structure also contributes to its potential biological activities and applications in various fields.

Properties

IUPAC Name

5-oxo-2H-furan-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-2-4-1-5(7)8-3-4/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAHEGUMNQUMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155015
Record name 5-Oxo-2H-furan-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125973-97-9
Record name 5-Oxo-2H-furan-3-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxo-2H-furan-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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